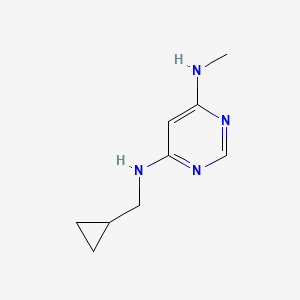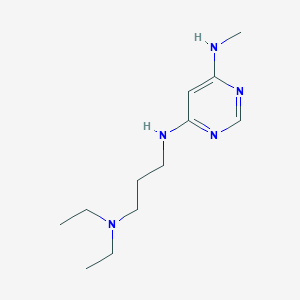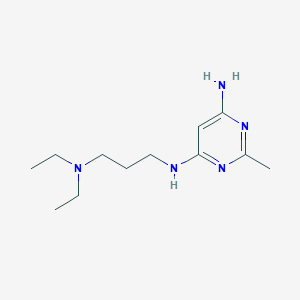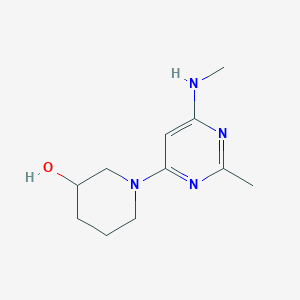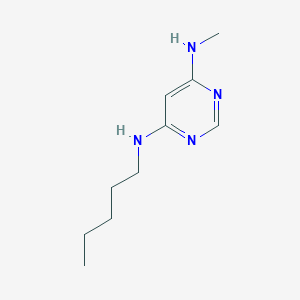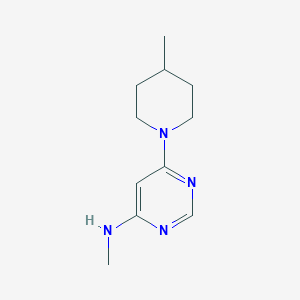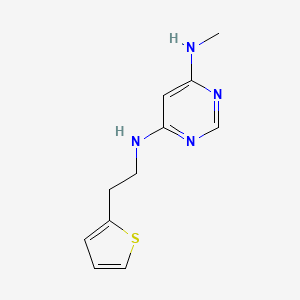
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine
Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine, has been a topic of interest in recent scientific literature . Various strategies have been employed, including the condensation reaction, Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The reaction proceeds through a radical pathway .Mechanism of Action
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine selectively binds to and blocks the activity of mGluR5, which is involved in the regulation of synaptic transmission and plasticity in the central nervous system. By inhibiting the activity of mGluR5, this compound modulates the release of neurotransmitters such as glutamate and dopamine, leading to a reduction in excitatory neurotransmission and an overall decrease in neural activity.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate various biochemical and physiological processes in the brain, including synaptic plasticity, neurogenesis, and inflammation. It has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine in lab experiments is its high selectivity and specificity for mGluR5, which allows for precise modulation of neural activity. However, this compound can also have off-target effects on other receptors and transporters, which can complicate data interpretation. Additionally, the pharmacokinetics of this compound can vary depending on the route of administration and dosage, which can affect its efficacy and toxicity.
Future Directions
Future research on N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine is focused on further elucidating its mechanism of action and exploring its potential therapeutic applications in a variety of neurological and psychiatric disorders. Some potential directions for future research include investigating the effects of this compound on neuroinflammation, exploring its use in combination with other drugs or therapies, and developing more selective and potent mGluR5 antagonists.
Scientific Research Applications
N4-methyl-N6-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, addiction, and schizophrenia. It has also been investigated for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and other developmental problems.
properties
IUPAC Name |
6-N-methyl-4-N-(2-thiophen-2-ylethyl)pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-12-10-7-11(15-8-14-10)13-5-4-9-3-2-6-16-9/h2-3,6-8H,4-5H2,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATKIPDPGRJVPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC=N1)NCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-N-methylpyrimidin-4-amine](/img/structure/B1470691.png)


